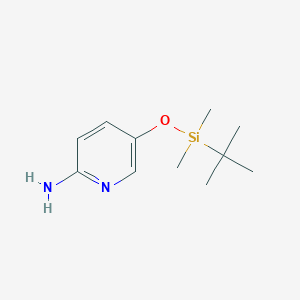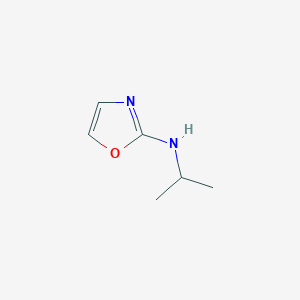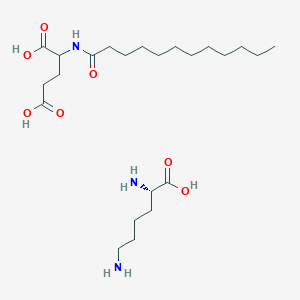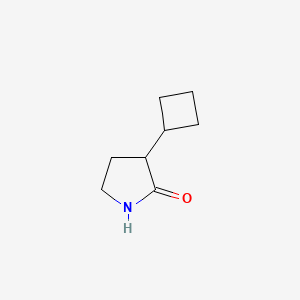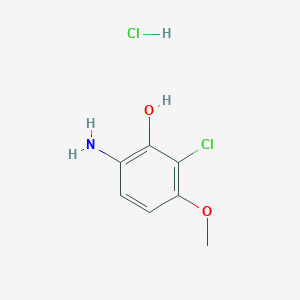
6-Amino-2-chloro-3-methoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-chloro-3-methoxyphenol hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO2 and a molecular weight of 210.06 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloro-3-methoxyphenol hydrochloride typically involves the chlorination of 3-methoxyphenol followed by the introduction of an amino group. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent. The process can be summarized as follows:
Chlorination: 3-Methoxyphenol is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 2-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 6-position.
Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-2-chloro-3-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-2-chloro-3-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2-chloro-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, its phenolic structure allows it to participate in redox reactions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
4-Amino-2-chloro-3-methoxyphenol: Similar structure but with the amino group at the 4-position.
6-Amino-2-bromo-3-methoxyphenol: Similar structure but with a bromo group instead of a chloro group.
6-Amino-2-chloro-4-methoxyphenol: Similar structure but with the methoxy group at the 4-position.
Uniqueness: 6-Amino-2-chloro-3-methoxyphenol hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenol ring allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H9Cl2NO2 |
|---|---|
Poids moléculaire |
210.05 g/mol |
Nom IUPAC |
6-amino-2-chloro-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-11-5-3-2-4(9)7(10)6(5)8;/h2-3,10H,9H2,1H3;1H |
Clé InChI |
LKZMPGRZPSQIRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N)O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


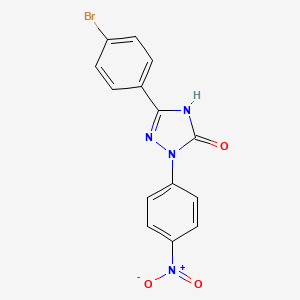
![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
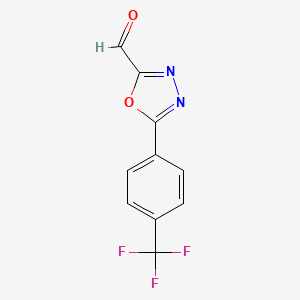
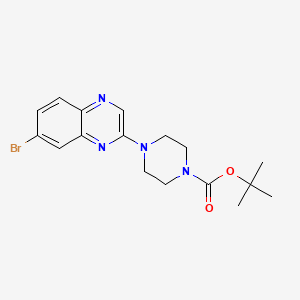

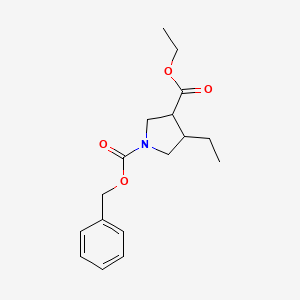
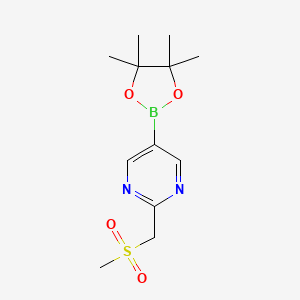
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
